Ethyl dichlorothiophosphate CAS 1498-64-2 properties
Ethyl dichlorothiophosphate CAS 1498-64-2 properties
An In-depth Technical Guide to Ethyl Dichlorothiophosphate (CAS 1498-64-2)
Foreword for the Modern Researcher
Ethyl dichlorothiophosphate, a seemingly unassuming organophosphorus compound, represents a critical nexus in the synthesis of a diverse array of chemical entities, from life-saving pharmaceuticals to vital agricultural agents. This guide is crafted for the discerning scientist and drug development professional, moving beyond a mere recitation of properties to a deeper exploration of the causality behind its reactivity and the strategic considerations underpinning its application. Herein, we dissect the core characteristics of this versatile reagent, offering not just data, but actionable insights to empower your research and development endeavors.
Core Chemical Identity and Physicochemical Landscape
Ethyl dichlorothiophosphate, bearing the CAS Registry Number 1498-64-2, is an organophosphorus compound that serves as a pivotal building block in synthetic chemistry.[1] Its structure features a central phosphorus atom bonded to a sulfur atom via a double bond, an ethoxy group, and two chlorine atoms.[1] This arrangement of functional groups imparts a high degree of reactivity, making it a versatile intermediate.[2]
Visually, it presents as a colorless to pale yellow oil with a pungent odor.[1] A key characteristic for handling and reaction setup is its sensitivity to moisture, which necessitates storage in a tightly sealed container in a well-ventilated area.[3][4] It is soluble in organic solvents like chloroform and methanol but has limited solubility in water.[1][3]
Chemical Structure
Caption: 2D representation of Ethyl dichlorothiophosphate.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source(s) |
| IUPAC Name | dichloro-ethoxy-sulfanylidene-λ5-phosphane | [5] |
| Synonyms | O-Ethyl phosphorodichloridothioate, Ethyl phosphorodichloridothionate | [1][5][6] |
| CAS Number | 1498-64-2 | [1] |
| EC Number | 216-100-4 | [6] |
| Molecular Formula | C2H5Cl2OPS | [1] |
| Molecular Weight | 179.01 g/mol | [5][6] |
| Appearance | Colorless to pale yellow oil/liquid | [1][3] |
| Boiling Point | 55-68 °C at 10 mmHg | [3][6] |
| Density | 1.353 g/mL at 25 °C | [3][6] |
| Refractive Index (n20/D) | 1.504 | [3][6] |
| Vapor Pressure | 10 mmHg at 55 °C | [6] |
| Solubility | Soluble in organic solvents (e.g., chloroform, methanol); limited solubility in water. | [1][3] |
| Stability | Moisture sensitive | [3][7] |
Synthesis, Reactivity, and Mechanistic Considerations
Ethyl dichlorothiophosphate is a highly reactive electrophile, a characteristic primarily due to the two chlorine leaving groups attached to the phosphorus center.[2] This reactivity is the cornerstone of its utility in organic synthesis.
Synthetic Pathway
A common synthetic route to Ethyl dichlorothiophosphate involves the reaction of ethanol with phosphorus thiochloride (PSCl3). This reaction is a nucleophilic substitution where the hydroxyl group of ethanol attacks the electrophilic phosphorus atom of phosphorus thiochloride, leading to the displacement of a chloride ion.
Caption: A simplified schematic of a potential synthesis route for Ethyl dichlorothiophosphate.
Reactivity Profile
The molecule's reactivity is dominated by the phosphorus-chlorine bonds. These are susceptible to cleavage by nucleophiles, making it an excellent precursor for introducing the ethyl thiophosphoryl moiety into other molecules.
-
Nucleophilic Substitution: It readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including alcohols, amines, and thiols. This is the basis for its use in the synthesis of various pesticides and pharmaceuticals.[2]
-
Moisture Sensitivity: Ethyl dichlorothiophosphate is sensitive to moisture and will hydrolyze in the presence of water.[3][7] This reaction likely produces hydrogen chloride and other phosphorus-containing acids, highlighting the need for anhydrous handling conditions.
-
Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[7] Reactions with these substances can be vigorous and may lead to decomposition.
-
Thermal Decomposition: When heated to decomposition, it can emit highly toxic fumes of hydrogen chloride, phosphorus oxides, and sulfur oxides.[7]
Applications in Drug Discovery and Chemical Synthesis
The unique reactivity of Ethyl dichlorothiophosphate has positioned it as a valuable intermediate in several high-stakes applications.
Insecticide and Acaricide Synthesis
Historically and currently, a primary application of this compound is as a key intermediate in the production of organophosphate insecticides and acaricides.[1] It is notably used in the synthesis of chlorpyrifos, a widely used insecticide.[1][3][8] The synthesis involves the reaction of ethyl dichlorothiophosphate with a corresponding nucleophile to build the final, biologically active molecule.
Pharmaceutical and Prodrug Development
More recently, Ethyl dichlorothiophosphate has found application in the pharmaceutical industry. Its electrophilic nature makes it suitable for the preparation of various nucleoside phosphate and phosphonate prodrugs.[2] Furthermore, it has been used as a starting material in the synthesis of phosphinanes and azaphosphinanes, which are potent and selective inhibitors of thrombin-activatable fibrinolysis inhibitor (TAFIa).[2] These inhibitors show promise as therapeutic options for treating conditions like pulmonary embolism and ischemic stroke.[2]
Research Applications
In a research context, Ethyl dichlorothiophosphate is utilized in the preparation of polyclonal antibodies for the insecticide chlorpyrifos.[1][3][8] It has also been employed in mutagenicity studies of new organophosphorus pesticides, underscoring its importance in toxicological and safety assessments.[1][3][8]
Workflow as a Chemical Intermediate
Caption: The role of Ethyl dichlorothiophosphate as a key intermediate in synthesis.
Safety, Toxicology, and Handling Protocols
Given its high reactivity and biological effects, stringent safety protocols are imperative when handling Ethyl dichlorothiophosphate. It is classified as a hazardous substance with significant toxicological concerns.[4][5]
Table 2: GHS Hazard Classification and Acute Toxicity Data
| Hazard Statement | Classification | Source(s) |
| H301/H302 | Toxic/Harmful if swallowed | [4][5] |
| H311 | Toxic in contact with skin | [5] |
| H314 | Causes severe skin burns and eye damage | [4][5] |
| H330/H331 | Fatal/Toxic if inhaled | [4][5] |
| Acute Toxicity | Value | Species | Route | Source(s) |
| LD50 | 900 mg/kg | Rat | Oral | [9] |
| LD50 | 720 mg/kg | Mouse | Oral | [9] |
| LC50 | 32 ppm/4H | Rat | Inhalation | [9] |
Experimental Handling and Storage Protocol
Justification: The following protocol is designed to mitigate the risks of exposure and unintended reactions, based on the compound's known chemical properties and toxicity.
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[4]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times.
-
Eye Protection: Tightly fitting safety goggles are mandatory to protect against splashes.
-
Lab Coat: A flame-retardant lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of vapor generation, a respirator with an appropriate filter (e.g., ABEK type) must be used.
-
-
Handling:
-
Storage:
-
Spill and Waste Disposal:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
-
Spectral Data for Characterization
For unequivocal identification and quality control, spectral analysis is essential. The following spectral data are available for Ethyl dichlorothiophosphate:
-
¹H NMR: Proton nuclear magnetic resonance spectroscopy can confirm the presence of the ethyl group.
-
¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule.[5]
-
IR Spectroscopy: Infrared spectroscopy can be used to identify the characteristic functional groups, such as the P=S and P-O-C bonds.[5]
Researchers should consult spectral databases for reference spectra when characterizing this compound.[5]
References
-
Chemsrc. (n.d.). ethyl dichlorothiophosphate | CAS#:1498-64-2. Retrieved from [Link]
-
Georganics. (n.d.). Ethyl dichlorophosphate – preparation and application. Retrieved from [Link]
-
PubChem. (n.d.). Phosphorodichloridothioic acid, O-ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl dichlorophosphate. Retrieved from [Link]
Sources
- 1. CAS 1498-64-2: Ethyl dichlorothiophosphate | CymitQuimica [cymitquimica.com]
- 2. Ethyl dichlorophosphate – preparation and application - Georganics [georganics.sk]
- 3. ETHYL DICHLOROTHIOPHOSPHATE CAS#: 1498-64-2 [m.chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Phosphorodichloridothioic acid, O-ethyl ester | C2H5Cl2OPS | CID 73907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl dichlorothiophosphate 95 1498-64-2 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. ETHYL DICHLOROTHIOPHOSPHATE | 1498-64-2 [chemicalbook.com]
- 9. ethyl dichlorothiophosphate | CAS#:1498-64-2 | Chemsrc [chemsrc.com]
- 10. ETHYL PHOSPHORODICHLORIDATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
